molecular formula C18H20F3NO B7519825 N-(1-adamantyl)-3-(trifluoromethyl)benzamide

N-(1-adamantyl)-3-(trifluoromethyl)benzamide

Cat. No.: B7519825
M. Wt: 323.4 g/mol
InChI Key: QKDRGRUDSJPPKT-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-3-(trifluoromethyl)benzamide is a compound that features an adamantyl group and a trifluoromethyl group attached to a benzamide structure. The adamantyl group is a bulky, diamondoid structure that imparts unique steric properties, while the trifluoromethyl group is known for its electron-withdrawing effects. These structural features make this compound an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 1-adamantylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized adamantyl derivatives.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Substituted benzamides with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-(1-adamantyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor due to its bulky adamantyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound towards its targets. The trifluoromethyl group, being electron-withdrawing, can influence the electronic properties of the compound, thereby affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-N-methylbenzamide
  • N-(1-adamantyl)acetamide
  • N-(1-adamantyl)-1-naphthamide

Uniqueness

N-(1-adamantyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the adamantyl and trifluoromethyl groups. The combination of these groups imparts distinct steric and electronic properties, making it different from other similar compounds. This uniqueness can be leveraged in various applications, particularly where specific steric and electronic interactions are required.

Properties

IUPAC Name

N-(1-adamantyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c19-18(20,21)15-3-1-2-14(7-15)16(23)22-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDRGRUDSJPPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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